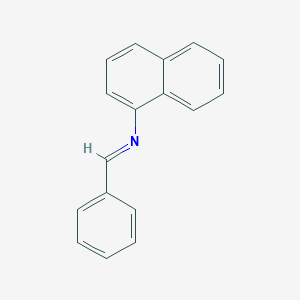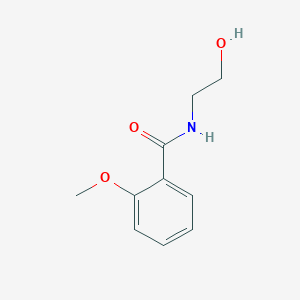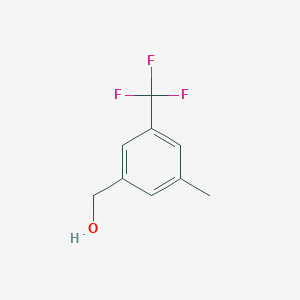
3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione is a complex organic compound with the molecular formula C16H11ClN2O2. This compound is part of the pyrrole family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione typically involves the reaction of maleimide derivatives with aniline derivatives under specific conditions. One common method includes the use of maleic anhydride and aniline in the presence of a catalyst to form the desired compound. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high production rates. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Maleimide: Another pyrrole derivative with similar chemical properties.
3-Pyrroline-2,5-dione: Shares the pyrrole ring structure but differs in functional groups.
Maleic imide: Similar in structure but with different substituents.
Uniqueness
3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
6903-92-0 |
|---|---|
Fórmula molecular |
C16H11ClN2O2 |
Peso molecular |
298.72 g/mol |
Nombre IUPAC |
3-anilino-4-chloro-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-14(18-11-7-3-1-4-8-11)16(21)19(15(13)20)12-9-5-2-6-10-12/h1-10,18H |
Clave InChI |
IJYHJPUCQKQUMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B188217.png)











![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)
